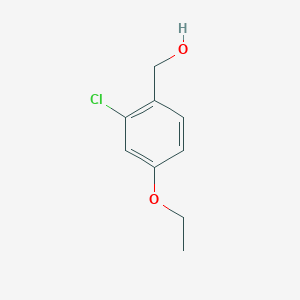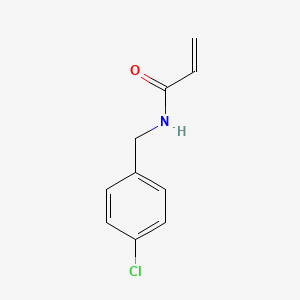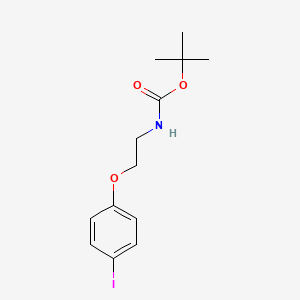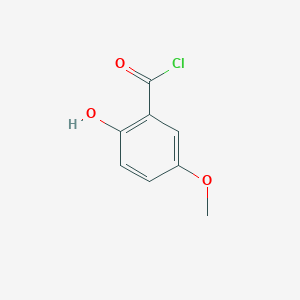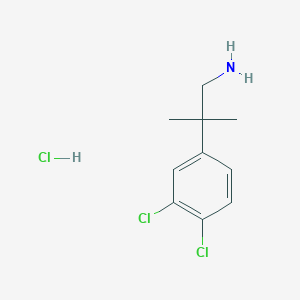
2-(3,4-二氯苯基)-2-甲基丙胺盐酸盐
描述
The compound “2-(3,4-Dichlorophenyl)-2-methylpropylamine HCl” is likely a derivative of phenylpropylamine, which is a class of compounds that includes various pharmaceutical drugs . The presence of the dichlorophenyl group suggests that this compound may have unique properties compared to other phenylpropylamines.
Molecular Structure Analysis
The molecular structure of “2-(3,4-Dichlorophenyl)-2-methylpropylamine HCl” would likely consist of a dichlorophenyl group attached to a propylamine backbone. The chlorine atoms on the phenyl group could potentially influence the compound’s reactivity and interactions with other molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(3,4-Dichlorophenyl)-2-methylpropylamine HCl” would depend on its specific molecular structure. The presence of the dichlorophenyl group could potentially influence properties such as solubility and stability .科学研究应用
缓蚀
一项研究发现,一种新型三唑衍生物 3,5-双(4-甲硫基苯基)-4H-1,2,4-三唑 (4-MTHT) 在酸性介质中对低碳钢的缓蚀效率很高。该衍生物被证明在盐酸和硫酸环境中是一种非常好的缓蚀剂,具有很高的缓蚀效率 (Lagrenée 等,2002)。
质谱中的碎片化途径
对苯脲类除草剂 Diuron(3-(3,4-二氯苯基)-1,1-二甲基脲)的研究探讨了其在质谱中的碎片行为。该研究涉及碰撞诱导解离实验和理论计算,以了解碎片化途径 (Kanawati 等,2009)。
光反应机理
一项研究通过低温基质隔离红外光谱和密度泛函理论计算研究了各种氯酚的光反应机理,包括 2,4-二氯酚。这项研究对于理解这些化合物的 photochemical 行为至关重要 (Akai 等,2001)。
酶抑制
研究表明,氯化双酚类抗菌和抗真菌剂,包括 2,2'-亚甲基双(3,4-二氯苯酚),是酵母葡萄糖-6-磷酸脱氢酶 (G6PD) 的有效抑制剂。这项研究有助于我们了解这些化合物的生化相互作用 (Wang & Buhler,1981)。
未来方向
作用机制
Target of Action
A compound with a similar structure, 2,3-dichlorophenylpiperazine (2,3-dcpp), has been shown to act as a partial agonist of the dopamine d2 and d3 receptors .
Biochemical Pathways
A compound with a similar structure, 2,3-dichlorophenylpiperazine (2,3-dcpp), has been shown to act as a partial agonist of the dopamine d2 and d3 receptors . This suggests that it might affect the dopaminergic pathways and their downstream effects.
属性
IUPAC Name |
2-(3,4-dichlorophenyl)-2-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2N.ClH/c1-10(2,6-13)7-3-4-8(11)9(12)5-7;/h3-5H,6,13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGUOZIQFXKPLDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1=CC(=C(C=C1)Cl)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dichlorophenyl)-2-methylpropylamine HCl | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-Fluorophenyl)methoxy]pyridin-2-amine](/img/structure/B3104997.png)
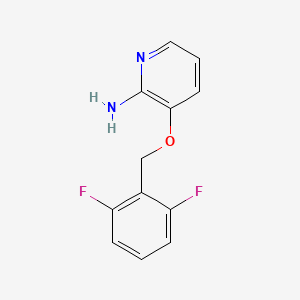
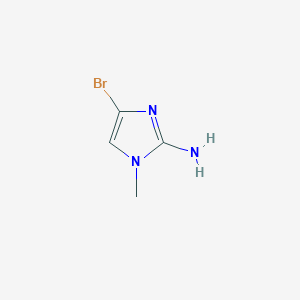
![O-[2-(3,4-dichlorophenyl)ethyl]hydroxylamine](/img/structure/B3105013.png)

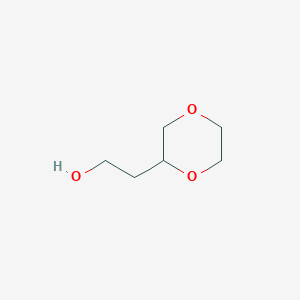
![Ethyl 2-{2-[(2,6-dichlorophenyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B3105047.png)

![2-[2-(Dimethylamino)ethoxy]benzaldehyde hydrochloride](/img/structure/B3105063.png)
